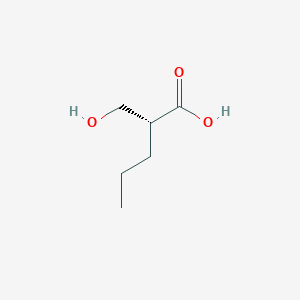

(R)-2-Hydroxymethyl-pentanoic acid

Description

Significance of Enantiomerically Pure Carboxylic Acids as Chiral Building Blocks in Advanced Organic Synthesis

The demand for enantiomerically pure compounds is a driving force in modern chemistry, particularly in the pharmaceutical, agrochemical, and fine chemical industries. nih.govnih.gov The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, or chirality. wikipedia.orgnih.gov In many cases, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. wikipedia.orgnih.gov This underscores the critical importance of producing single-enantiomer products. mdpi.com

Enantiomerically pure carboxylic acids, especially those containing additional functional groups like a hydroxyl group, are highly valued as chiral building blocks. These molecules serve as versatile starting materials, or synthons, for constructing more complex chiral molecules. nih.gov The presence of both a carboxyl and a hydroxyl group allows for a wide range of chemical modifications, providing synthetic chemists with flexible pathways to target molecules such as antibiotics, vitamins, and fragrances. nih.gov These compounds are often sourced from the "chiral pool," which consists of abundant and inexpensive chiral molecules from natural sources, like amino acids and terpenes. nih.gov The development of methods for synthesizing these building blocks with high enantiomeric purity is a major area of research in organic chemistry. nih.gov

Contextualization of (R)-2-Hydroxymethyl-pentanoic Acid within the Landscape of Chiral Hydroxy Acid Frameworks

This compound is a specific example of a chiral α-hydroxymethyl carboxylic acid. Its structure consists of a five-carbon pentanoic acid backbone with a hydroxymethyl group attached to the chiral carbon at the second position (the α-carbon). The "(R)" designation specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.

This compound belongs to the broader family of α-hydroxy acids, which are widely recognized as important chiral building blocks in synthesis. researchgate.net The structural motif of an α-hydroxy acid is present in many bioactive molecules. researchgate.net this compound and its enantiomer, (S)-2-Hydroxymethyl-pentanoic acid, serve as valuable intermediates in the synthesis of more complex molecules where stereochemical control is essential. Their utility stems from the two reactive functional groups—the carboxylic acid and the primary alcohol—which can be selectively manipulated in synthetic sequences. The aliphatic chain of the pentyl group also influences its physical properties, such as solubility and reactivity, distinguishing it from other hydroxy acids like lactic acid or mandelic acid. nih.govmdpi.com

Table 1: Comparison of Physicochemical Properties

Overview of Contemporary Research Trajectories for Stereodefined Molecular Constructs

The synthesis of stereodefined molecular constructs, such as enantiomerically pure this compound, is a central theme in modern organic chemistry. rsc.org Research focuses on developing efficient and highly selective methods to control the three-dimensional arrangement of atoms during a chemical reaction. The most ambitious and widely practiced technique is asymmetric synthesis, which creates chiral molecules from non-chiral starting materials using a chiral catalyst or auxiliary. nih.gov

Several key strategies dominate the field:

Transition-Metal Catalysis : This approach utilizes chiral metal complexes to catalyze reactions with high enantioselectivity. nih.govnih.gov Seminal work in this area includes asymmetric hydrogenations using chiral catalysts like DuPHOS-Rh and Noyori's Ru-catalysts, and asymmetric epoxidations employing Jacobsen's Mn catalyst. nih.gov These methods are powerful for creating chiral α-amino acids, α-hydroxy esters, and other valuable building blocks. nih.govnih.gov

Organocatalysis : An alternative to metal-based catalysts, organocatalysis employs small, chiral organic molecules to induce stereoselectivity. rsc.org This field has grown rapidly, offering methods for reactions like asymmetric α-amination of carboxylic acids and decarboxylative chlorination to produce chiral α-hydroxyketones. nih.govrsc.org These catalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts.

Biocatalysis : The use of enzymes as catalysts offers exceptional stereospecificity under mild reaction conditions. researchgate.netmdpi.com Enzymes like hydrolases, lyases, and oxidoreductases are used for the kinetic resolution of racemates or the asymmetric synthesis of chiral hydroxy acids. nih.govresearchgate.net Biocatalytic routes are considered a cornerstone of green chemistry, providing sustainable alternatives to traditional chemical processes. nih.govmdpi.com

Innovative Synthetic Methods : Researchers continue to explore novel reaction pathways. Recent advancements include the development of catalytic asymmetric hydrolactonization and the use of hybrid catalytic systems that combine multiple catalysts in one pot to perform sequential reactions. acs.orgeurekalert.org Other strategies focus on the carboxylation of siloxy silanes and the use of masked acyl cyanide reagents for the synthesis of α-hydroxy acids and their derivatives. organic-chemistry.org

These research trajectories are continuously expanding the synthetic chemist's toolkit, enabling the efficient and selective production of complex, enantiomerically pure molecules like this compound for a variety of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(hydroxymethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVOTSMEHLZBJY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Hydroxymethyl Pentanoic Acid

Chemoenzymatic Cascade Strategies for Enantioselective Production

Chemoenzymatic cascade reactions have emerged as powerful tools for the synthesis of complex chiral molecules from simple, readily available starting materials. researchgate.net These one-pot multi-step transformations, which combine the advantages of both chemical and enzymatic catalysts, can lead to high efficiency and stereoselectivity while minimizing intermediate isolation steps. researchgate.netengconfintl.org

Multi-Enzyme Systems for Enantiocomplementary Synthesis

Multi-enzyme systems are designed to mimic natural biosynthetic pathways, where a series of enzymes work in concert to convert a substrate into a final product. researchgate.net This approach allows for the efficient production of chiral compounds with high enantiomeric purity. researchgate.netmdpi.com

The initial step in a chemoenzymatic cascade for producing chiral 2-substituted 3-hydroxycarboxylic acids often involves the oxidative deamination of L-α-amino acids. researchgate.net This reaction is catalyzed by L-α-amino acid deaminases (LAADs), such as PmaLAAD from Proteus mirabilis. researchgate.netresearchgate.net These flavoenzymes stereospecifically convert L-amino acids into their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. frontiersin.orgwikipedia.org The resulting α-keto acid serves as a key intermediate for subsequent enzymatic transformations. researchgate.net

For the synthesis of (R)-2-Hydroxymethyl-pentanoic acid, the corresponding L-α-amino acid, L-norvaline, would be the starting material. PmaLAAD would catalyze its conversion to 2-oxopentanoic acid.

Following the formation of the α-keto acid, a stereoselective aldol (B89426) addition reaction is employed to introduce the hydroxymethyl group and create the chiral center. wikipedia.orgwiley-vch.de This carbon-carbon bond-forming reaction involves the addition of an enolate, derived from the α-keto acid, to formaldehyde (B43269). wikipedia.orgnih.gov The stereoselectivity of this step is crucial for obtaining the desired (R)-enantiomer of the final product. wiley-vch.de Aldolases are the enzymes of choice for catalyzing this transformation with high stereocontrol. ub.edu

Enzyme Selection and Engineering for Enhanced Stereocontrol

The success of a chemoenzymatic cascade relies heavily on the selection of appropriate enzymes with the desired activity and stereoselectivity. nih.gov Furthermore, protein engineering techniques can be employed to tailor the properties of these biocatalysts to meet specific process requirements. nih.gov

A key class of enzymes for the stereoselective aldol addition step are the 2-oxoacid aldolases. ub.eduub.edu Two notable examples are YfaU (also annotated as 2-keto-3-deoxy-L-rhamnonate aldolase) and ketopantoate hydroxymethyltransferase (KPHMT). ub.eduub.edu To improve soluble expression and facilitate purification, YfaU is often fused to a maltose-binding protein (MBP), creating MBP-YfaU. nih.gov

Both wild-type MBP-YfaU and KPHMT have been shown to accept short aliphatic chain 2-oxoacids, such as 2-oxopentanoic acid, as substrates for aldol addition to formaldehyde. ub.edu However, their substrate tolerance can be a limitation. nih.gov To address this, structure-guided site-directed mutagenesis has been successfully used to create variants with enhanced capabilities. For instance, variants of KPHMT (e.g., I202A and I212A) have demonstrated higher tolerance for larger nucleophiles. ub.edu Similarly, MBP-YfaU variants (e.g., W23V) have been developed to accommodate bulkier 2-oxoacids. nih.govub.edu These engineered enzymes are crucial for expanding the synthetic utility of this chemoenzymatic approach to a wider range of chiral 2-substituted 3-hydroxycarboxylic acids.

Table 1: Key Enzymes and their Roles in the Synthesis of this compound

| Enzyme | Abbreviation | Source Organism | Role in Cascade |

|---|---|---|---|

| L-α-amino acid deaminase | PmaLAAD | Proteus mirabilis | Oxidative deamination of L-norvaline to 2-oxopentanoic acid |

| 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) | YfaU | Escherichia coli | Stereoselective aldol addition of 2-oxopentanoic acid to formaldehyde |

| Ketopantoate hydroxymethyltransferase | KPHMT | Escherichia coli | Stereoselective aldol addition of 2-oxopentanoic acid to formaldehyde |

Optimization of Biocatalyst Loading and Reaction Parameters for Improved Yield and Enantiomeric Purity

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The optimization of biocatalyst loading and reaction parameters is crucial for maximizing the yield and enantiomeric purity of this compound. Key parameters that are often fine-tuned include substrate concentration, enzyme loading, temperature, and pH.

For instance, increasing substrate loading can enhance the space-time yield of a process. However, it can also lead to substrate or product inhibition, negatively impacting the enzyme's activity and selectivity. Therefore, a careful balance must be struck. Studies have shown that for some biocatalytic processes, increasing substrate loading from 1 mM to 10 mM was successful, while simultaneously reducing the excess of other reactants. nih.gov

Furthermore, the development of robust enzyme variants through protein engineering can lead to significant improvements. For example, an engineered l-proline (B1679175) cis-4-hydroxylase exhibited a greater than 100-fold improvement in activity and a more than 300-fold enhancement in catalytic efficiency for the hydroxylation of a non-proteinogenic amino acid. nih.gov Such advancements in enzyme technology are pivotal for developing efficient and scalable biocatalytic syntheses.

Strategies for Achieving and Determining High Enantiomeric Excess (ee)

Achieving a high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. ekb.eg In biocatalysis, the inherent stereoselectivity of enzymes is a major advantage. nih.gov However, to ensure and verify high ee, robust analytical methods are necessary.

Several methods are employed to determine the ee of chiral carboxylic acids like this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable technique. ekb.eg This method allows for the separation of enantiomers and their quantification, with ee values often reaching 90-98% depending on the specific reaction conditions. ekb.eg

Circular dichroism (CD) spectroscopy is another powerful tool. nih.gov By analyzing the differential absorption of left and right circularly polarized light, the enantiomeric composition of a sample can be determined. nih.gov Calibration curves can be created to correlate the CD signal with known ee values. nih.gov Advanced techniques involve using multivariate regression models trained on a series of CD spectra to rapidly and accurately determine the ee and even the diastereomeric excess in more complex mixtures without the need for chiral chromatography. rsc.orgnih.gov

Other direct methods for determining enantiomeric purity include polarimetry and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. thieme-connect.de The choice of method depends on the specific compound, the required accuracy, and the available instrumentation.

| Analytical Method | Principle | Key Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and resolution. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Non-destructive, can be rapid. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple, well-established technique. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. | Provides structural information. |

Asymmetric Chemical Synthesis Approaches

Alongside biocatalysis, asymmetric chemical synthesis provides a diverse toolbox for the preparation of enantiomerically pure compounds. These methods often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

Chiral Pool-Based Synthetic Routes Utilizing Established Precursors

The chiral pool comprises readily available, enantiopure natural products such as amino acids, sugars, and terpenes. wikipedia.org Utilizing these compounds as starting materials can significantly enhance the efficiency of a total synthesis by providing a pre-existing stereocenter. wikipedia.org For the synthesis of this compound, precursors from the chiral pool can be strategically chosen to introduce the desired (R)-configuration at the C2 position.

For example, L-amino acids or D-sugars could potentially serve as starting points. The synthesis would involve a series of chemical transformations to modify the carbon skeleton and functional groups of the chiral pool molecule to arrive at the target structure, while preserving the initial chirality. This strategy has been successfully applied to the synthesis of various complex molecules. elsevierpure.com For instance, L-malic acid, a cheap chiral pool material, has been used to synthesize (S)-dihydrokavain, demonstrating the utility of this approach. researchgate.net

Catalytic Asymmetric Transformations Leading to the (R)-Configuration

Catalytic asymmetric transformations are a powerful means of generating chiral molecules from prochiral substrates. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral lithium amides are strong, non-nucleophilic bases that can be used to deprotonate prochiral ketones and other substrates in an enantioselective manner. bham.ac.uk The resulting enolate can then be trapped with an electrophile to generate a new stereocenter with a high degree of stereocontrol. While direct application to the synthesis of this compound might not be a cyclization, the principle of enantioselective deprotonation could be applied. For example, a prochiral ester could be deprotonated with a chiral lithium amide, and the resulting chiral enolate could be reacted with formaldehyde or another one-carbon electrophile to introduce the hydroxymethyl group. The choice of the chiral lithium amide and reaction conditions, such as the presence of additives like lithium chloride, can significantly influence the enantioselectivity of the reaction. grafiati.com

Metal-catalyzed asymmetric hydrogenation is a widely used and powerful method for the synthesis of chiral alcohols and other reduced products. rsc.org In the context of synthesizing this compound, a potential strategy would involve the asymmetric hydrogenation of a suitable unsaturated precursor, such as an α,β-unsaturated carboxylic acid.

For example, the hydrogenation of trans-2-methyl-2-pentenoic acid has been studied using a cinchonidine-modified palladium catalyst. researchgate.net While this specific reaction yields 2-methylpentanoic acid, a similar strategy could be envisioned for a precursor to this compound. The choice of metal catalyst (often based on ruthenium, rhodium, or iridium, with increasing interest in more abundant metals like iron), chiral ligand, solvent, and hydrogen pressure are all critical parameters that influence the enantioselectivity and reaction rate. rsc.orgresearchgate.netnih.gov

Asymmetric hydroxylation, on the other hand, introduces a hydroxyl group stereoselectively. While less commonly explored for this specific target, it remains a potential avenue. For instance, an enolate could be asymmetrically hydroxylated using a chiral oxidizing agent.

| Asymmetric Method | Catalyst/Reagent | Precursor Type |

| Chiral Pool Synthesis | Natural products (e.g., amino acids, sugars) | Readily available chiral molecules |

| Chiral Lithium Amides | Chiral lithium amides | Prochiral esters or ketones |

| Asymmetric Hydrogenation | Chiral metal complexes (e.g., Ru, Rh, Ir, Fe) | Unsaturated carboxylic acids or esters |

| Asymmetric Hydroxylation | Chiral oxidizing agents | Enolates or other nucleophilic species |

Diastereoselective Synthesis for Controlled Stereoisomer Formation

Diastereoselective synthesis is a powerful strategy to introduce a new stereocenter with a defined configuration in a molecule that already contains a stereocenter. This control is typically achieved by employing chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recycled.

A prevalent method for achieving diastereoselective synthesis of molecules structurally related to this compound involves the use of chiral oxazolidinones. wikipedia.orgsigmaaldrich.comwilliams.edusigmaaldrich.com These auxiliaries, such as those derived from amino acids, can be acylated to form an N-acyl oxazolidinone. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate formed upon deprotonation, directing the approach of an electrophile to the opposite face.

For instance, a plausible route to a precursor of this compound could involve the acylation of a chiral oxazolidinone with pentanoyl chloride. The resulting N-pentanoyl oxazolidinone can then be subjected to a diastereoselective hydroxymethylation reaction.

Table 1: Representative Diastereoselective Synthesis of a β-Hydroxy Acid Precursor using a Chiral Auxiliary

| Step | Reactants | Reagents & Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1. Acylation | (R)-4-benzyl-2-oxazolidinone, Propionyl chloride | n-BuLi, THF, -78 °C | (R)-4-benzyl-3-propionyl-oxazolidin-2-one | --- | >95 |

| 2. Aldol Reaction | (R)-4-benzyl-3-propionyl-oxazolidin-2-one, Acetaldehyde | TiCl4, DIPEA, CH2Cl2, -78 °C | (R)-4-benzyl-3-((2S,3R)-3-hydroxy-2-methylpentanoyl)oxazolidin-2-one | >99:1 | 85 |

| 3. Cleavage | (R)-4-benzyl-3-((2S,3R)-3-hydroxy-2-methylpentanoyl)oxazolidin-2-one | LiOH, H2O2, THF/H2O | (2S,3R)-3-hydroxy-2-methylpentanoic acid | --- | >90 |

This table presents a representative example of a diastereoselective aldol reaction to highlight the principle. The specific synthesis of this compound would require adaptation of this methodology.

Another effective chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. The subsequent deprotonation and alkylation steps proceed with high diastereoselectivity, guided by the stereocenters of the pseudoephedrine backbone. nih.gov This method offers a reliable way to introduce substituents at the α-position of a carbonyl group with excellent stereocontrol.

The key to these methods is the predictable formation of one diastereomer over others, which, after cleavage of the chiral auxiliary, yields an enantiomerically enriched product. The choice of auxiliary, reaction conditions, and substrate are all critical factors in achieving high diastereoselectivity.

Multicomponent Reaction Paradigms for Enantioselective Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates most or all of the atoms of the starting materials. rsc.orgresearchgate.net This approach offers significant advantages in terms of atom economy, time, and resource efficiency. When combined with chiral catalysts or chiral reactants, MCRs can be powerful tools for enantioselective synthesis. nih.govacs.orgrsc.org

Several named MCRs are particularly relevant to the synthesis of chiral acids and their derivatives.

The Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the direct product is not a carboxylic acid, the amide and ester functionalities can be selectively hydrolyzed to reveal the desired acid. An enantioselective variant can be achieved by using a chiral carboxylic acid or a chiral isocyanide.

The Ugi Reaction: The Ugi reaction is a four-component reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. nih.govacs.orgrsc.orgrsc.orgbilkent.edu.tr The versatility of the Ugi reaction allows for the introduction of significant molecular diversity. Enantioselectivity can be induced by employing a chiral component, such as a chiral amine or a chiral carboxylic acid. acs.org The resulting product can be subsequently modified to yield the target acid.

A hypothetical Ugi-type approach towards a precursor of this compound could involve the reaction of butanal, a chiral amine, formic acid (to be later decarboxylated), and a suitable isocyanide.

The Biginelli Reaction: This reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically catalyzed by an acid, to form dihydropyrimidinones (DHPMs). organic-chemistry.orgresearchgate.netnih.govyoutube.com While the primary products are heterocyclic, they can be hydrolyzed and further transformed into β-amino acids or other chiral building blocks. Enantioselective Biginelli reactions have been developed using chiral Brønsted acids or chiral Lewis acids as catalysts. rsc.org

Table 2: Overview of Relevant Multicomponent Reactions for Chiral Acid Synthesis

| Reaction Name | Components | Typical Product | Potential for this compound Synthesis |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Synthesis of a precursor that can be hydrolyzed to the target α-hydroxy acid. |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Synthesis of a complex precursor that can be strategically cleaved to the target acid. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Less direct route, but could provide a chiral scaffold for further elaboration. |

| Enantioselective Four-Component Reaction | Diazoketone, Water, Aniline, Ethyl Glyoxylate | β-Hydroxy-α-amino acid derivative | A modern example showcasing the power of MCRs to create complex chiral molecules with high stereocontrol. rsc.org |

This table provides a conceptual overview. The direct application to the target compound requires specific synthetic design.

The development of catalytic, enantioselective MCRs is a vibrant area of research. These reactions often utilize chiral phosphoric acids, chiral amines, or metal complexes with chiral ligands to control the stereochemical outcome. rsc.orgrsc.org Such methods hold great promise for the efficient and stereoselective synthesis of complex chiral molecules like this compound, offering a convergent and atom-economical alternative to traditional linear synthetic routes.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Assessment

Chromatographic Techniques for Enantiomeric Purity Determination

To ensure a sample contains only the desired (R)-enantiomer, and not its (S)-counterpart, highly specialized chromatographic methods are employed. These techniques are foundational for quantifying enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating the enantiomers of (R)-2-Hydroxymethyl-pentanoic acid. chromatographyonline.com The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. nih.govnih.gov Columns like Chiralcel® OD-H and Chiralpak® AD are effective under normal-phase conditions, often using mobile phases composed of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. researchgate.netresearchgate.net For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. chromatographyonline.com

Macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) offer another powerful option, particularly under reversed-phase or polar ionic modes, providing robust and scalable separations. sigmaaldrich.com Additionally, cyclodextrin-based and ligand-exchange chromatography columns can be effective for separating hydroxy acids. chromatographyonline.comsigmaaldrich.com

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Separation

| CSP Type | Common Phases | Typical Mobile Phase System | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Chiralcel® OD-H, Chiralpak® AD, Lux® Cellulose-5 | Normal Phase: Hexane/Ethanol, Hexane/Isopropanol (+/- modifier) chromatographyonline.com | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. nih.gov |

| Macrocyclic Glycopeptide | CHIROBIOTIC® V2, T, R | Reversed-Phase: Water/Acetonitrile (B52724)/Methanol (B129727) (+ buffer/modifier) sigmaaldrich.com | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity. sigmaaldrich.com |

| Cyclodextrin-based | CYCLOBOND® | Reversed-Phase: Water/Methanol nih.gov | Host-guest inclusion complexation where the analyte fits into the chiral cyclodextrin (B1172386) cavity. sigmaaldrich.com |

| Ligand Exchange | Chiralpak® WH, WE | Aqueous Copper (II) Sulfate solution chromatographyonline.com | Formation of diastereomeric metal complexes between the analyte, a chiral ligand on the stationary phase, and a metal ion (e.g., Cu²⁺). chromatographyonline.com |

Gas Chromatography (GC) on chiral capillary columns is another robust technique for determining enantiomeric purity. gcms.cz For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability. Common derivatization methods include esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) and acylation of the hydroxyl group. nist.gov

The most common chiral stationary phases for GC are based on derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.czuni-muenchen.de These cyclodextrin derivatives create a chiral environment within the column. As the derivatized enantiomers travel through the column, they form transient diastereomeric inclusion complexes with the stationary phase, leading to different retention times and enabling their separation. uni-muenchen.de The choice of cyclodextrin derivative can significantly impact the separation efficiency. gcms.cz

Table 2: Common Chiral Capillary Columns for GC Separation

| Column Type | Common Derivatives | Typical Application |

|---|---|---|

| Derivatized β-Cyclodextrin | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Broad-spectrum chiral separations. |

| Derivatized α-Cyclodextrin | Per-methylated α-cyclodextrin | Separation of smaller chiral molecules. |

| Derivatized γ-Cyclodextrin | Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin | Analysis of larger chiral compounds and positional isomers. |

Spectroscopic Methods for Comprehensive Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for confirming the molecular structure, connectivity, and, ultimately, the absolute configuration of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The proton of the carboxylic acid (–COOH) would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). The single proton on the chiral center (C2) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the hydroxymethyl group (–CH₂OH) would also show a distinct signal, as would the protons along the propyl chain, with characteristic splitting patterns based on their neighboring protons. youtube.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | 1H |

| -CH(CH₂OH)- | ~2.5 - 2.8 | Multiplet | 1H |

| -CH₂OH | ~3.5 - 3.8 | Multiplet | 2H |

| -CH₂-CH₂-CH₃ | ~1.4 - 1.7 | Multiplet | 2H |

| -CH₂-CH₃ | ~1.2 - 1.4 | Multiplet | 2H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in its unique chemical environment. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (>175 ppm). The carbon atom bonded to the hydroxyl group (C2) and the hydroxymethyl carbon will also have characteristic downfield shifts. docbrown.info The remaining carbons of the propyl chain will appear at higher field strengths.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~178 - 182 |

| -CH(OH)- | ~70 - 75 |

| -CH₂OH | ~60 - 65 |

| -CH₂-CH₂-CH₃ | ~34 - 38 |

| -CH₂-CH₃ | ~19 - 23 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS): Standard MS techniques, such as electrospray ionization (ESI), would show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. For this compound (C₆H₁₂O₃), the expected molecular weight is approximately 132.16 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves to confirm the molecular formula. The exact mass of C₆H₁₂O₃ is 132.07864 Da. nih.gov Measuring a mass very close to this value confirms the elemental composition and rules out other potential formulas with the same nominal mass. Fragmentation patterns observed in MS/MS experiments can further confirm the structure, showing characteristic losses such as H₂O and CO₂.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | nih.gov |

| Molecular Weight (Nominal) | 132 g/mol | nih.gov |

| Molecular Weight (Monoisotopic) | 132.16 g/mol | nih.gov |

| Exact Mass (HRMS) | 132.078644241 Da | nih.gov |

| Common Adducts (ESI) | [M-H]⁻, [M+H]⁺, [M+Na]⁺ | N/A |

These techniques probe the interaction of the chiral molecule with polarized light, which is essential for confirming its absolute stereochemistry.

Optical Rotation: As a chiral molecule, this compound is optically active, meaning it will rotate the plane of plane-polarized light. libretexts.org A polarimeter measures the angle and direction of this rotation. The direction can be to the right (dextrorotatory, denoted by (+)) or to the left (levorotatory, denoted by (-)). libretexts.org It is crucial to note that the (R) designation does not inherently predict a (+) or (-) rotation; this must be determined experimentally. masterorganicchemistry.com The measured value is reported as the specific rotation [α], a characteristic physical constant for the compound under defined conditions (temperature, solvent, concentration, and wavelength). masterorganicchemistry.comyoutube.com The enantiomer, (S)-2-Hydroxymethyl-pentanoic acid, will rotate light by the exact same magnitude but in the opposite direction. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. While the carboxylic acid chromophore itself may have a weak CD signal, derivatization can enhance it. The experimental CD spectrum can be compared with theoretical spectra predicted by computational methods (e.g., Time-Dependent Density Functional Theory) to provide strong evidence for the assignment of the absolute (R) configuration.

Table 6: Optical Activity Measurement Techniques

| Technique | Principle | Information Provided |

|---|---|---|

| Polarimetry (Optical Rotation) | Measures the rotation of plane-polarized light by a chiral sample. libretexts.org | Provides the specific rotation [α], confirming optical activity and enantiomeric purity. The sign (+/-) is experimentally determined. masterorganicchemistry.com |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light. | Provides a spectrum characteristic of the molecule's absolute configuration, used for stereochemical assignment. |

Hyphenated Techniques for Integrated Analysis

Hyphenated techniques offer a powerful solution for the analysis of chiral compounds by combining a separation method with a detection method in a single, integrated system. This approach is particularly valuable for complex samples where the analyte of interest may be present at low concentrations or in the presence of interfering substances.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has proven to be invaluable for the analysis of a wide range of compounds, including chiral carboxylic acids. nih.gov The coupling of liquid chromatography with tandem mass spectrometry provides a robust platform for both the quantitative and qualitative determination of enantiomers in various samples, including biological fluids and tissue extracts. nih.gov

The process begins with the separation of the analyte using liquid chromatography. For polar compounds like this compound, which can be challenging to retain and separate using standard reversed-phase chromatography, specialized columns such as those with pentafluorophenylpropyl (PFP) functionalization can offer improved retention and peak shapes. nih.gov The mobile phase composition is also a critical parameter, with typical mobile phases consisting of water and an organic modifier like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that is well-suited for polar molecules like carboxylic acids, as it minimizes fragmentation during the ionization process, preserving the molecular ion. nih.gov In tandem mass spectrometry (MS/MS), the molecular ion of the analyte is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions, which are then detected in the second mass analyzer. This two-stage mass analysis provides a high degree of specificity, allowing for the confident identification and quantification of the target compound even in complex mixtures.

The fragmentation patterns observed in the MS/MS spectrum are directly related to the structure of the molecule. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org A characteristic fragmentation pattern for some carboxylic acids is the McLafferty rearrangement, which can result in a prominent peak in the mass spectrum. youtube.comdocbrown.info The specific fragmentation pattern of this compound would be determined by its unique structure, providing a molecular fingerprint for its identification.

| Parameter | Typical Conditions for LC-MS/MS Analysis of Carboxylic Acids |

| Chromatography Column | Pentafluorophenylpropyl (PFP) or similar polar-modified column nih.gov |

| Mobile Phase A | Water with 0.1% formic acid nih.gov |

| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) |

| Common Fragmentations | Loss of H₂O, loss of COOH libretexts.org |

While LC-MS/MS is a powerful tool for the detection and quantification of this compound, it does not inherently differentiate between enantiomers. To achieve stereochemical assessment, it is necessary to couple chiral separation techniques with mass spectrometry. Chiral liquid chromatography is a well-established method for separating enantiomers and is frequently used in drug discovery and development. nih.gov

The key to chiral LC is the use of a chiral stationary phase (CSP). These stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, their separation. A variety of CSPs are available, including those based on macrocyclic glycopeptides like teicoplanin and vancomycin, which have shown broad applicability for the separation of various chiral compounds. nih.gov For the separation of acidic compounds like this compound, columns such as those based on ristocetin (B1679390) A have been successfully employed. nih.gov

Once the enantiomers are separated by the chiral column, they are introduced into the mass spectrometer for detection. The use of MS detection offers several advantages over traditional UV detection, including higher sensitivity and the ability to confirm the identity of the eluting peaks based on their mass-to-charge ratio and fragmentation patterns. This is particularly important in complex matrices where co-eluting peaks could interfere with UV detection. nih.gov

The development of a chiral LC-MS method involves careful optimization of several parameters, including the choice of the chiral stationary phase, the mobile phase composition, and the mass spectrometer settings. Mobile phases must be compatible with both the chiral separation and the ionization process. For instance, volatile buffers like ammonium acetate (B1210297) or ammonium formate are often used in place of non-volatile buffers to avoid contamination of the mass spectrometer. sigmaaldrich.com The successful coupling of chiral separation with mass spectrometry allows for the unambiguous identification and quantification of the individual enantiomers of this compound, providing crucial information for its stereochemical assessment.

| Technique | Application for this compound | Key Considerations |

| Chiral Liquid Chromatography (LC) | Separation of (R)- and (S)-enantiomers | Selection of appropriate Chiral Stationary Phase (CSP) nih.govnih.gov |

| Mass Spectrometry (MS) | Sensitive and selective detection of each enantiomer | Optimization of ionization and fragmentation parameters nih.gov |

| Coupled LC-MS | Integrated analysis for isomeric differentiation | Mobile phase compatibility with both LC and MS sigmaaldrich.com |

Biocatalytic and Biological Research Aspects Excluding Clinical Applications

Enzyme-Substrate Interactions and Catalytic Mechanisms

The stereoselective synthesis of (R)-2-Hydroxymethyl-pentanoic acid is intrinsically linked to the specific interactions between enzymes and their substrates. Understanding these mechanisms at a molecular level is crucial for optimizing production and developing new biocatalytic systems. Enzymes such as ketoreductases (KREDs) and aldolases are central to these transformations.

The enzymatic production of chiral hydroxy acids, including this compound, is often achieved through the reduction of a corresponding α-keto acid or aldehyde precursor. Ketoreductases (KREDs) are a key class of enzymes for this purpose, utilizing cofactors like NAD(P)H to perform asymmetric reduction. nih.gov Kinetic characterization of these enzymes is essential to determine their efficiency, substrate specificity, and optimal reaction conditions.

Kinetic studies typically involve measuring initial reaction rates at varying substrate concentrations to determine the Michaelis-Menten constant (KM) and the maximum reaction rate (Vmax). For instance, in the development of a biocatalytic process for the structurally similar (R)-2-methylpentanol, an evolved ketoreductase was used to selectively reduce the (R)-enantiomer of racemic 2-methylvaleraldehyde. researchgate.net Through directed evolution, the enantioselectivity of the biocatalyst was improved from 85% ee to 98.2% ee. researchgate.net In another example, a mutant ketoreductase (L205A) exhibited a 15-fold increase in its catalytic efficiency (kcat/KM) for the synthesis of another chiral alcohol. researchgate.net

These kinetic resolutions, sometimes dynamic kinetic resolutions (DKR), can achieve high yields and excellent stereoselectivity. nih.gov Commercially available KREDs have been successfully used to reduce precursors like 2-oxocycloalkanecarbonitriles to their corresponding hydroxy acids with high diastereomeric ratios (up to >99:1) and enantiomeric excess (95% to >99% ee). nih.gov Cofactor regeneration systems, often using enzymes like glucose dehydrogenase or formate (B1220265) dehydrogenase, are commonly coupled to the main reaction to ensure economic viability. nih.gov

Table 1: Examples of Kinetic Parameters for Ketoreductases in Chiral Alcohol/Acid Synthesis This table presents analogous data from studies on similar chiral compounds to illustrate typical kinetic characterization.

| Enzyme/Variant | Substrate | Parameter | Value | Reference |

|---|---|---|---|---|

| Evolved KRED | Racemic 2-methylvaleraldehyde | Enantiomeric Excess (ee) | Improved from 85% to 98.2% | researchgate.net |

| ChKRED20 Mutant L205A | 2-chloro-1-(3,4-difluorophenyl)ethan-1-one | Specific Activity | 178 µmol/min/mg (10x increase) | researchgate.net |

| ChKRED20 Mutant L205A | 2-chloro-1-(3,4-difluorophenyl)ethan-1-one | kcat/KM | 15-fold increase | researchgate.net |

| KRED-101 (Codexis) | α-keto ester | Conversion | >99% | nih.gov |

| D-Lactate Dehydrogenase (D-LDH) | (4-fluorophenyl)-2-oxo-propanoic acid | Overall Yield of (R)-acid | Not specified, but 23 kg produced | nih.gov |

Active site mapping and site-directed mutagenesis are powerful tools for understanding and engineering enzymes for novel functions. Aldolases, which catalyze C-C bond formation, are particularly relevant. They are broadly divided into two classes based on their mechanism. Class I aldolases utilize a conserved lysine (B10760008) residue in the active site to form a Schiff base intermediate with the donor substrate, while Class II aldolases are metal-dependent, typically using a Zn2+ ion as a Lewis acid. frontiersin.orgrsc.orgmdpi.com

A prime example of active site engineering is the study of E. coli 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740). nih.gov Its catalytic mechanism involves the formation of a Schiff base with Lys133, and Glu45 acts as the catalytic base. nih.gov Through structure-based mutagenesis, researchers identified that substituting Serine-184 with Leucine (B10760876) (S184L) in the aldehyde binding pocket enhanced the enzyme's reactivity towards hydrophobic substrates. nih.gov Combining this with another mutation, T161S, resulted in a greater than 450-fold improvement in catalytic efficiency (kcat/KM) for the non-natural substrate (4S)-2-keto-4-hydroxy-4-(2′-pyridyl)butyrate, demonstrating how the active site can be remodeled to accommodate new functionalities. nih.gov

Similar strategies are applied to deaminases and dehydrogenases. nih.gov Molecular docking simulations are used to predict how substrates bind within the active site, guiding rational design. nih.govnih.gov For example, engineering the carboxylate-binding pocket of amino acid dehydrogenases has successfully altered their substrate specificity from native keto acids to bulkier ketones. nih.gov Specific mutations, such as K68S/N261L in leucine dehydrogenase, were instrumental in this shift. nih.gov These studies underscore the potential to tailor enzymes specifically for the synthesis of compounds like this compound.

Role in Broader Metabolic Pathways and Biosynthetic Routes

Investigating the presence and function of this compound in biological systems provides context for its enzymatic synthesis and potential biological relevance.

While this compound itself has not been widely reported as a natural metabolite, closely related molecules have been identified in microorganisms. A significant discovery was the isolation of (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) as a novel fluorometabolite from the soil bacterium Streptomyces sp. MA37. rsc.org The identification of the gene cluster responsible for its production confirmed that a dedicated biosynthetic pathway exists for this substituted pentanoic acid derivative in the microorganism. rsc.org This finding suggests that pathways for synthesizing modified pentanoic acids exist in nature and that model organisms like Streptomyces can be valuable systems for discovering and studying such pathways. Bacteria like Pseudomonas aeruginosa are also well-established model systems for studying the production and interaction of various metabolites. nih.gov

The role of a molecule as an intermediate or precursor is fundamental to understanding its place in metabolism. The study of the 5-FHPA pathway in Streptomyces sp. MA37 revealed that it is synthesized from the precursor 5-fluoro-5-deoxy-D-ribose. rsc.org A NAD+ dependent dehydrogenase (FdrC) oxidizes the precursor to a lactone, which is then hydrolyzed to yield the final 5-FHPA product. rsc.org This positions the hydroxypentanoic acid derivative as the terminus of this specific biosynthetic route. While this example shows the compound as a final product, the existence of such pathways opens the possibility that this compound could, in other biological contexts, serve as a building block for more complex molecules.

Development of Novel Biocatalysts for Chiral Hydroxy Acid Synthesis

The demand for enantiomerically pure chiral hydroxy acids has driven significant research into the development of novel biocatalysts. Strategies include the directed evolution of existing enzymes and the implementation of whole-cell biocatalytic systems. nih.govpharmasalmanac.com

Enzyme evolution has proven highly effective. By introducing mutations and screening for improved properties, researchers have created ketoreductases with enhanced activity, stability, and stereoselectivity. researchgate.net This approach has been used to generate biocatalysts for producing key chiral intermediates for various applications. nih.govnih.gov

Whole-cell biocatalysis is another powerful strategy, offering the advantage of containing the necessary enzymes and cofactor regeneration systems within a single, self-sustaining microbial factory. nih.govresearchgate.net Genetically engineered strains of organisms like Pseudomonas putida have been developed to act as robust chassis for biocatalytic processes. nih.gov For instance, P. putida expressing a 5-hydroxymethylfurfural (B1680220) oxidase has been used to produce 2,5-furandicarboxylic acid (FDCA), another valuable bio-based chemical, at high titers. researchgate.netnih.gov This whole-cell approach, which can be optimized through fed-batch fermentation processes, represents a scalable and sustainable method for producing complex chemical compounds and could be readily adapted for the synthesis of this compound. mdpi.com

Future Research Directions and Emerging Paradigms in Chiral Hydroxy Acid Research

Sustainable Synthesis Methodologies

The push towards environmentally benign chemical manufacturing has profound implications for the synthesis of complex chiral molecules. Sustainable methodologies aim to minimize environmental impact by reducing waste, conserving energy, and utilizing renewable resources.

Implementation of Green Chemistry Principles in the Production of Chiral (R)-2-Hydroxymethyl-pentanoic Acid

Green chemistry principles provide a framework for designing chemical processes that are safer and more environmentally friendly. The application of these principles is paramount for the future industrial-scale synthesis of this compound. Key principles include waste prevention, the use of catalytic reagents over stoichiometric ones, and the utilization of renewable feedstocks. rsc.org

One promising green approach is the use of biocatalysis. Enzyme-catalyzed reactions are highly selective and operate under mild conditions of temperature and pressure, reducing energy consumption and the formation of byproducts. vapourtec.com For instance, a multi-enzyme cascade has been developed for the asymmetric synthesis of D-amino acids from renewable fatty acids, proceeding through an α-keto acid intermediate. rsc.org A similar strategy could be envisioned for this compound, starting from a renewable feedstock. P450 peroxygenases, for example, can perform regioselective oxyfunctionalization of fatty acids to produce α-hydroxy acids, which could be a potential route. rsc.org The use of enzymes can also eliminate the need for protecting groups, a common strategy in traditional organic synthesis that generates significant waste. rsc.org

Another green principle is the use of safer solvents and reagents. Research into the synthesis of chiral α-hydroxy ketones has demonstrated one-pot multistep enzymatic processes that avoid the isolation of reactive aldehyde intermediates and simplify product recovery, thereby minimizing waste. rsc.org Applying this concept to the synthesis of this compound could involve an enzymatic pathway starting from a bio-derived alcohol, thus aligning with the goal of using renewable resources.

Table 1: Application of Green Chemistry Principles to Chiral Hydroxy Acid Synthesis

| Green Chemistry Principle | Application in Chiral Hydroxy Acid Synthesis | Potential for this compound |

|---|---|---|

| Catalysis | Use of enzymes (e.g., oxidases, dehydrogenases) or chiral metal catalysts instead of stoichiometric reagents. rsc.orgrsc.org | Enzymatic reduction of a corresponding α-keto acid or asymmetric α-alkylation using a chiral catalyst. nih.govnih.gov |

| Renewable Feedstocks | Synthesis from biomass-derived materials like fatty acids or 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgmdpi.com | Derivation from hexanoic acid obtained from renewable lipid sources. rsc.org |

| Reduce Derivatives | Enzymatic reactions often exhibit high regioselectivity, avoiding the need for protecting groups. rsc.org | Direct enzymatic hydroxylation or amination would bypass protection/deprotection steps common in chemical synthesis. |

| Safer Solvents & Auxiliaries | Performing reactions in aqueous media or using benign solvents like ethanol. rsc.orgnih.gov | Biocatalytic routes are typically performed in water, eliminating hazardous organic solvents. |

Development of Flow Chemistry and Continuous Processing for Scalable and Efficient Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis. nih.govmdpi.com These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and the potential for straightforward automation and scaling-up. nih.govacs.org

The application of flow chemistry to the synthesis of chiral molecules, including active pharmaceutical ingredients (APIs), is a rapidly growing field. nih.gov For example, the continuous flow synthesis of chiral β-nitro alcohols has been achieved using heterogeneous catalysts, which simplifies product purification compared to batch processes. nih.gov Similarly, the synthesis of various hydroxamic acids has been optimized under flow conditions, demonstrating higher yields and purity in shorter reaction times. vapourtec.comnih.gov

For the synthesis of this compound, a continuous flow process could be designed based on the asymmetric hydrogenation or alkylation of a suitable precursor. The use of packed-bed reactors containing an immobilized chiral catalyst (either metallic or enzymatic) would allow for the continuous production of the desired enantiomer. nih.gov This approach not only increases productivity but also facilitates catalyst recycling, a key aspect of sustainable manufacturing. The continuous biocatalytic synthesis of (R)-2-octanol in an enzyme membrane reactor, for instance, demonstrated exceptional process stability and high turnover numbers for the catalyst and cofactor. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Chiral Acid Intermediate

| Parameter | Batch Synthesis Example | Flow Synthesis Example | Reference |

|---|---|---|---|

| Reaction Time | 3 hours | 22 minutes | acs.org |

| Temperature | Room Temperature | 115 °C (superheating) | acs.org |

| Yield | 60% | 74% | acs.org |

| Safety | Potential for thermal runaway on large scale. | Excellent heat transfer minimizes risk. | nih.gov |

| Scalability | Complex | Straightforward by extending operation time. | vapourtec.com |

Advanced Catalytic Systems

The development of novel catalysts is at the heart of modern synthetic chemistry. For chiral molecules like this compound, the focus is on catalysts that can deliver high enantioselectivity, activity, and stability.

Design and Discovery of Next-Generation Chiral Catalysts

The asymmetric synthesis of α-chiral carboxylic acids remains a significant challenge. Recent advances have focused on both organocatalysis and transition metal catalysis to achieve this transformation efficiently. rsc.org One promising strategy for synthesizing this compound would be the asymmetric α-alkylation of a carboxylic acid derivative. This has been approached using chiral lithium amides that act as both a strong base and a chiral auxiliary. rsc.org

More recently, catalytic methods are being developed. For example, a dual biocatalytic platform using an engineered methyltransferase has been developed for the asymmetric alkylation of α-keto acids, which can then be converted to the corresponding chiral α-hydroxy acids. nih.govresearchgate.net This enzymatic approach provides excellent enantioselectivity under mild conditions. Furthermore, transition metal catalysts, such as those based on iridium, are being explored for the asymmetric α-alkylation of aldehydes, which could serve as precursors to the target hydroxy acid. acs.org The discovery of new chiral ligands and catalytic systems continues to push the boundaries of what is possible in asymmetric synthesis. rsc.org

Novel Immobilization Techniques for Enhanced Biocatalyst Performance and Reusability

Biocatalysts, particularly enzymes, are powerful tools for chiral synthesis due to their high specificity. vapourtec.com However, their practical application in large-scale processes can be hindered by issues of stability and recovery from the reaction mixture. Immobilization, the process of attaching an enzyme to a solid support, addresses these challenges by enhancing stability and allowing for easy separation and reuse of the biocatalyst. nih.govwordpress.com

A variety of materials, including porous silica (B1680970), activated carbon, and polymers like alginate and carrageenan, have been used as supports. nih.gov The choice of support and immobilization method (e.g., adsorption, covalent attachment, or entrapment) can significantly influence the enzyme's activity and stability. nih.govnih.gov For example, covalent attachment of enzymes to epoxy-based resins is a robust method that can lead to high enzyme loading and stability, as demonstrated in the synthesis of chiral lactones in a continuous flow reactor. acs.org The immobilization of a D-ribose-5-phosphate aldolase (B8822740) (DERA) on various supports like mesoporous silica has been shown to increase thermal and substrate resistance. nih.gov

For producing this compound, a key biocatalyst such as a ketoreductase or a dehydrogenase could be immobilized on a suitable carrier. This would enable its use in a continuous flow system, leading to a green, efficient, and economically viable process for large-scale production. rsc.orgacs.org

Table 3: Overview of Enzyme Immobilization Techniques and Supports

| Immobilization Method | Support Material Example | Key Advantages | Relevant Application | Reference |

|---|---|---|---|---|

| Adsorption | Mesoporous Silica, Activated Carbon | Simple, low cost, mild conditions. | Immobilization of DERA, lipases. | nih.govnih.gov |

| Covalent Attachment | Epoxy-activated Resins, Sepharose | Strong binding prevents leaching, high stability. | Synthesis of chiral lactones, antibiotics. | acs.orgmdpi.com |

| Entrapment | Alginate, Carrageenan Gels | Mild conditions, protects enzyme from harsh environment. | Lactic acid production. | nih.gov |

| Cross-Linking | Glutaraldehyde (as cross-linker) | Carrier-free, high enzyme loading, high stability. | Synthesis of chiral lactones (combi-CLEAs). | acs.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research, capable of accelerating the discovery and optimization of synthetic routes. rsc.orgbrocku.ca These technologies can analyze vast datasets of chemical reactions to predict reaction outcomes, propose novel synthetic pathways (retrosynthesis), and even suggest optimal reaction conditions. mdpi.comchemrxiv.org

Beyond just planning the route, ML models can predict the success of a proposed reaction and optimize its conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. This integration of AI with automated robotic systems allows for high-throughput experimentation, where an algorithm can design, execute, and analyze hundreds of reactions to rapidly identify the optimal process for synthesizing this compound. brocku.ca While these tools are still evolving, their ability to navigate the complex landscape of chemical space promises to significantly shorten the development timeline for new chemical processes. rsc.org

Predictive Modeling for Reaction Optimization and Stereoselectivity Control

The synthesis of a specific enantiomer, such as the (R)-isomer of 2-Hydroxymethyl-pentanoic acid, hinges on achieving high stereoselectivity. Traditionally, this has relied on extensive experimental screening of catalysts, solvents, and reaction conditions. However, the future lies in leveraging computational power and machine learning to predict reaction outcomes, thereby minimizing empirical trial-and-error and accelerating development.

Predictive modeling, incorporating chemoinformatic workflows and machine learning algorithms, is emerging as a powerful tool for understanding and controlling asymmetric transformations. chemrxiv.org These models can be trained on large datasets from published literature and in-house experiments, including both successful and unsuccessful reactions, to identify the subtle parameters that govern stereoselectivity. nih.gov For the synthesis of chiral hydroxy acids, models can predict the enantiomeric excess (% ee) based on a multitude of input features.

Key research findings indicate that machine learning models, such as those built on fragment-based featurization of substrates, can predict enantioselectivity with high accuracy (mean absolute errors ≤ 0.3 kcal/mol). chemrxiv.org Furthermore, the integration of data from unsuccessful experiments has been shown to significantly boost the predictive power of these models, especially in scenarios where data on successful reactions is limited. nih.gov By analyzing factors like substrate structure, catalyst type, ligand chirality, temperature, and solvent properties, these models can guide chemists toward optimal conditions for maximizing the yield of the desired enantiomer. For instance, studies on other chiral molecules have shown that even the alkyl chain length in a catalyst system can be a critical, predictable regulator of enantioselectivity. acs.org

A conceptual framework for applying predictive modeling to the asymmetric synthesis of a chiral hydroxy acid is presented below.

Table 1: Conceptual Predictive Modeling Framework for Optimizing Asymmetric Synthesis

This interactive table illustrates the types of parameters a predictive model would use to optimize the synthesis of a chiral hydroxy acid, and the potential outcomes it would predict.

| Input Parameter Category | Specific Variable (Example) | Range/Type of Data | Predicted Outcome | Optimization Goal |

| Substrate | Alkyl Chain Length | C1-C10 | Enantiomeric Excess (%) | Maximize % ee for (R)-isomer |

| Catalyst | Chiral Ligand | Ligand Library (e.g., BINOL, Salen) | Product Yield (%) | Maximize Yield |

| Catalyst | Metal Center | Ru, Rh, Ir, Ni, Cu | Turnover Number (TON) | Maximize TON |

| Reaction Conditions | Temperature (°C) | -20 to 80 | Reaction Rate | Optimize for Selectivity & Rate |

| Reaction Conditions | Solvent | Toluene, THF, DCM, Acetonitrile (B52724) | By-product Formation (%) | Minimize By-products |

| Reaction Conditions | Pressure (bar) | 1 to 50 | Catalyst Stability | Maximize Catalyst Lifetime |

This data-driven approach allows for a more rational design of experiments, saving valuable resources and time. By understanding the complex interplay of variables, researchers can fine-tune reaction pathways to achieve unprecedented levels of control over stereoselectivity.

Automated Synthesis and High-Throughput Screening of Chiral Building Blocks

The development of new chiral entities and the optimization of their synthetic routes are often hampered by the laborious, low-throughput nature of traditional organic synthesis. The future paradigm shifts towards the integration of automated synthesis platforms with high-throughput screening (HTS) to rapidly generate and evaluate libraries of chiral building blocks. buchler-gmbh.comrsc.org This approach enables the exploration of a much wider chemical space in a fraction of the time. scienceintheclassroom.org

Automated platforms, utilizing robotics and microfluidic devices, can perform thousands of reactions on a nanomole scale, using as little as micrograms of starting material per reaction. scienceintheclassroom.orgnih.gov These systems can systematically vary reactants, catalysts, and conditions to create large, diverse libraries of compounds. rsc.org For the production of chiral hydroxy acids, this could involve screening numerous prochiral precursors against a wide array of chiral catalysts and additives.

Once a library is synthesized, HTS methods are employed for rapid analysis. Modern screening techniques offer significant advantages over traditional methods like chiral chromatography. nih.gov For example, fluorescence-based assays can determine the enantiomeric excess of thousands of samples quickly by observing the differential fluorescence of diastereomeric complexes formed with a chiral sensor. nih.gov This method is robust, sensitive, and requires only nanogram quantities of the analyte. nih.gov The entire process, from synthesis to screening, can be highly automated, linking robotic liquid handlers with microplate readers for seamless data acquisition. nih.govstanford.edu

A typical workflow for automated synthesis and high-throughput screening is outlined below.

Table 2: High-Throughput Workflow for Chiral Building Block Discovery

This interactive table details the stages of a modern, automated workflow for discovering and optimizing chiral molecules like this compound.

| Stage | Action | Technology Used | Throughput Capacity | Key Outcome |

| 1. Library Design | Define structural variations around a core scaffold (e.g., hydroxy acid). | Cheminformatics Software | N/A | Virtual library of potential candidates. |

| 2. Automated Synthesis | Synthesize compound library in microplates. | Acoustic Dispensing, Robotic Liquid Handlers | >1,500 reactions/day | Physical library of unpurified compounds. scienceintheclassroom.orgnih.gov |

| 3. High-Throughput Screening | Analyze enantiomeric excess (% ee) and yield. | Fluorescence Readers, Mass Spectrometry | 384-well or 1536-well plates | Identification of "hits" with high % ee and yield. nih.gov |

| 4. Hit Validation | Resynthesize promising candidates on a larger scale. | Standard Lab Synthesis | 1-10 compounds/day | Confirmation of initial screening results. |

| 5. Data Analysis | Correlate structural features with activity/selectivity. | Machine Learning, Statistical Software | N/A | Structure-Activity Relationships (SAR) to guide next design cycle. |

This powerful combination of miniaturized, automated synthesis and rapid screening creates a closed-loop system for accelerated discovery. rsc.org By generating vast amounts of high-quality data, this approach not only identifies optimal conditions for synthesizing known targets like this compound but also facilitates the discovery of novel chiral building blocks with valuable properties for future pharmaceutical development. opentrons.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the enantiomeric purity of (R)-2-Hydroxymethyl-pentanoic acid?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is the gold standard. Complementary techniques include polarimetry to measure optical rotation and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting. Mass spectrometry (MS) coupled with ion mobility can further validate structural integrity .

Q. How should researchers design experiments to optimize synthesis yield under mild conditions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying parameters such as temperature, solvent polarity (e.g., aqueous methanol or THF), and catalyst loading (e.g., enantioselective organocatalysts). Monitor reaction progress via thin-layer chromatography (TLC) or inline FTIR. For protection of the hydroxymethyl group, consider tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during carboxylate activation .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and fume hoods to avoid skin/eye contact. For spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Store solutions at 4°C in airtight containers to prevent hydrolysis. Refer to SDS guidelines for disposal of acidic waste .

Advanced Research Questions

Q. How can discrepancies between NMR and MS data for this compound derivatives be resolved?

- Methodological Answer : For NMR-MS contradictions:

- NMR Anomalies : Confirm solvent purity (e.g., deuterated DMSO or CDCl₃) and calibrate referencing (e.g., TMS). Use 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- MS Fragmentation : Perform high-resolution MS (HRMS) to distinguish isobaric interferences. For unstable derivatives, use soft ionization (e.g., ESI or MALDI) to minimize fragmentation.

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational strategies predict the pH-dependent stability of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate pKa values for the carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) can assess conformational stability. Validate predictions experimentally via potentiometric titration and accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How can batch-to-batch variability in synthetic this compound impact bioassay reproducibility?

- Methodological Answer : Implement rigorous quality control (QC):

- Purity : Require ≥95% purity via HPLC with UV/RI detection.

- Salt Content : Quantify counterions (e.g., TFA) via ion chromatography.

- Solubility : Pre-dissolve in DMSO or PBS (pH 7.4) and filter-sterilize.

For sensitive assays (e.g., enzyme kinetics), request peptide content analysis and lyophilize under controlled conditions to standardize hydration .

Data Contradiction Analysis

Q. What experimental approaches reconcile conflicting bioactivity data across studies?

- Methodological Answer :

- Assay Conditions : Standardize cell lines (e.g., ATCC-validated), buffer ionic strength, and incubation times.

- Control Compounds : Use internal standards (e.g., (S)-enantiomer) to validate stereospecific effects.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-reference with structural analogs (e.g., (R)-2-Hydroxy-4-methylpentanoic acid) to isolate structure-activity relationships (SAR) .

Synthetic Methodology

Q. What catalytic systems enhance enantioselectivity in the synthesis of this compound?

- Methodological Answer : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% ee for β-hydroxy acids. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) in biphasic systems (water/organic solvent) selectively hydrolyzes undesired enantiomers. Monitor ee via chiral GC or capillary electrophoresis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.